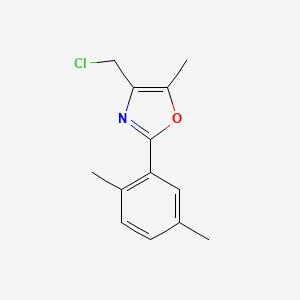
2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis : It has been used in precision polymerization processes, such as the Suzuki-Miyaura coupling polymerization, to create polymers like poly(3-hexylthiophene) with narrow molecular weight distribution and almost perfect regioregularity (Yokozawa et al., 2011).
Synthesis of Stilbene Derivatives : This compound is instrumental in the synthesis of novel stilbene derivatives, which have applications in developing new materials for technologies like LCDs and potentially treating neurodegenerative diseases (Das et al., 2015).
Crystallography and Molecular Structure Analysis : Its derivatives have been studied for their crystal structure and molecular conformation, contributing to our understanding of molecular interactions and properties (Seeger & Heller, 1985).
Organoboron Compounds in Electrochemistry : The compound plays a role in the study of organoboron compounds in electrochemical reactions, providing insights into the oxidation potential and anodic substitution reactions of these compounds (Tanigawa et al., 2016).
Synthesis of Fluorescence Probes : It has been utilized in synthesizing boronate ester fluorescence probes for the detection of hydrogen peroxide, contributing to the development of analytical and diagnostic tools (Lampard et al., 2018).
Wirkmechanismus
Target of Action
Boronic acids and their esters, such as this compound, are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound 3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester acts as an organoboron reagent . The reaction involves the transmetalation of the organoboron compound to a palladium catalyst . This process forms a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction in which it participates is a fundamental process in organic synthesis . This reaction is used to construct carbon-carbon bonds, which are central to many biochemical pathways.
Pharmacokinetics
It’s important to note that boronic esters, such as this compound, are susceptible to hydrolysis, especially at physiological ph . This property could significantly influence the compound’s bioavailability and stability in biological systems .
Result of Action
As a participant in the suzuki-miyaura cross-coupling reaction, this compound contributes to the formation of new carbon-carbon bonds . This process is fundamental to the synthesis of a wide range of organic compounds, which can have various effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, including this compound, is known to be strongly influenced by pH . At physiological pH, the rate of hydrolysis is considerably accelerated , which could affect the compound’s stability and efficacy in biological systems.
Eigenschaften
IUPAC Name |
2-(3,4-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCQRVQOTYWNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682397 | |
| Record name | 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754226-38-5 | |
| Record name | 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


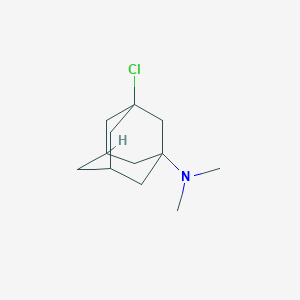
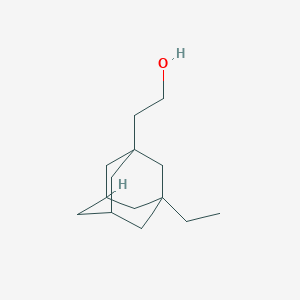
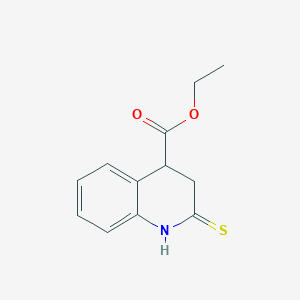
![N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B1393612.png)
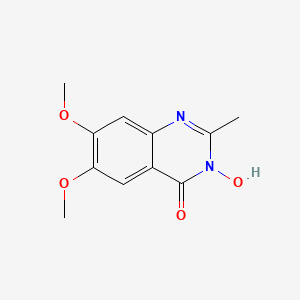
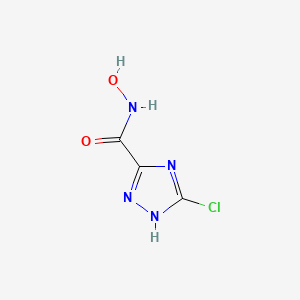
![3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393615.png)


![8-Chloro-1-methylimidazo[1,5-a]pyrazine](/img/structure/B1393624.png)
acetate](/img/structure/B1393626.png)
